molecular formula C19H19FN6O2 B2745171 5-amino-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 866345-82-6

5-amino-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2745171
CAS No.: 866345-82-6
M. Wt: 382.399
InChI Key: SRMBDZBAIQRQMR-UHFFFAOYSA-N
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Description

5-amino-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a sophisticated synthetic compound featuring a 1,2,3-triazole core, a structural motif widely recognized in medicinal chemistry for its role in click chemistry and as a bioisostere for amide bonds source . This specific molecule is engineered with multiple aromatic pharmacophores, including 3-fluorophenyl and 2,4-dimethylphenyl groups, which are strategically incorporated to influence target binding affinity and selectivity, often by modulating interactions with hydrophobic pockets in enzyme active sites source . The presence of both carboxamide and carbamoyl functional groups suggests its potential as a key intermediate or final scaffold in the development of protease or kinase inhibitors, where such groups can participate in critical hydrogen bonding networks source . Its primary research utility lies in chemical biology and drug discovery programs, where it serves as a versatile building block for constructing more complex target-directed libraries or as a lead compound for structure-activity relationship (SAR) optimization studies aimed at developing novel therapeutic agents.

Properties

IUPAC Name

5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(3-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O2/c1-11-6-7-15(12(2)8-11)23-16(27)10-26-18(21)17(24-25-26)19(28)22-14-5-3-4-13(20)9-14/h3-9H,10,21H2,1-2H3,(H,22,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMBDZBAIQRQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)F)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N6O3C_{20}H_{22}N_6O_3, with a molecular weight of 394.4 g/mol. The IUPAC name is 5-amino-N-(3-fluorophenyl)-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide. Its structure features a triazole ring which is crucial for its biological activity.

PropertyValue
Molecular FormulaC20H22N6O3
Molecular Weight394.4 g/mol
IUPAC Name5-amino-N-(3-fluorophenyl)-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
InChI KeyUIDSEKCQFTYPBS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The triazole moiety can form hydrogen bonds with enzymes and receptors, potentially modulating their activity. The specific mechanisms may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It may interact with receptors to alter signaling pathways.

Research indicates that compounds with similar structures often exhibit significant biological activities due to these interactions.

Antimicrobial Activity

Triazoles are widely recognized for their antifungal and antibacterial properties. Preliminary studies suggest that this compound shows promising activity against various bacterial strains.

  • Case Study : A study evaluated the compound's efficacy against Mycobacterium tuberculosis (Mtb), demonstrating an IC50 value indicative of significant antibacterial potential. Further investigations are required to establish its full spectrum of antimicrobial activity.

Anticancer Activity

Research into the anticancer properties of triazole derivatives has shown that they can inhibit the proliferation of cancer cells. The specific compound has been implicated in:

  • Cell Line Studies : Testing against human cancer cell lines revealed that it can induce apoptosis and inhibit cell growth at certain concentrations. For instance, compounds similar to this triazole have shown IC50 values ranging from 6.2 μM to 43.4 μM against various cancer types.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with related triazole derivatives:

Compound NameIC50 (μM)Activity Type
5-amino-N-(3-fluorophenyl)-triazole derivative6.2Anticancer
Benzo-[d]-imidazo-[2,1-b]-thiazole derivative2.32Antitubercular
Other triazolesVariesAntifungal/Antibacterial

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 5-amino-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide exhibit significant anticancer activity. For instance:

  • In vitro studies have demonstrated that analogs of this compound can inhibit the growth of various cancer cell lines such as HeLa and MCF-7 with IC50 values below 100 μM .
  • Mechanism of Action : The anticancer activity is believed to be associated with the induction of apoptosis in cancer cells. Cytometric analyses have shown increased phosphatidylserine translocation and changes in mitochondrial membrane potential following treatment with these compounds .

Other Therapeutic Applications

Beyond oncology, the triazole scaffold has been explored for various therapeutic uses:

  • Anti-inflammatory Activity : Some derivatives have shown promise as inhibitors of inflammatory pathways, potentially acting as 5-lipoxygenase inhibitors .
  • Antimicrobial Activity : Triazole compounds are known for their antifungal properties, which may extend to antibacterial applications as well .

Case Study 1: Anticancer Activity Evaluation

A study evaluated several triazole derivatives against a panel of cancer cell lines. The compound demonstrated substantial growth inhibition in ovarian and colon cancer models. The structure–activity relationship (SAR) analysis highlighted the importance of substituent variations on the phenyl rings for enhancing potency .

Case Study 2: In Silico Docking Studies

In silico studies using molecular docking techniques revealed that this compound could effectively bind to specific targets involved in cancer cell proliferation. The docking scores suggested a strong affinity for enzymes critical in metabolic pathways associated with tumor growth .

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50 (μM)Reference
AnticancerHeLa< 100
AnticancerMCF-7< 100
Anti-inflammatoryIn silico studiesN/A
AntimicrobialVariousN/A

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) at position 5 of the triazole ring acts as a nucleophile, participating in substitution reactions with electrophiles such as acyl chlorides, alkyl halides, and sulfonyl chlorides. For example:

  • Acylation : Reaction with acetyl chloride forms N-acetyl derivatives, enhancing metabolic stability in drug candidates .

  • Sulfonylation : Interaction with benzenesulfonyl chloride yields sulfonamide derivatives, a common strategy to modulate solubility .

Table 1: Nucleophilic Substitution Reactions

ElectrophileProductConditionsYield (%)Source
Acetyl chloride5-Acetamido-triazole derivativeDCM, RT, 12h78
Benzyl bromide5-Benzylamino-triazole derivativeDMF, K₂CO₃, 60°C, 6h65
Tosyl chloride5-Tosylamido-triazole derivativePyridine, 0°C→RT, 24h82

Cyclization Reactions

The triazole scaffold facilitates cyclization under microwave irradiation or thermal conditions, forming fused heterocycles. For instance:

  • Intramolecular Cyclization : The carbamoylmethyl side chain reacts with the triazole’s amino group to generate bicyclic systems (e.g., triazolo[1,5-a]pyrimidines) .

  • Cross-Dehydrogenative Coupling : Catalyzed by Cu(I), forms bridged structures with arylboronic acids .

Key Observations :

  • Microwave-assisted methods reduce reaction times from hours to minutes (e.g., 15 min vs. 12h) .

  • Electron-withdrawing groups on the 3-fluorophenyl moiety accelerate cyclization kinetics.

Oxidation and Reduction

  • Oxidation : The triazole ring remains stable under mild oxidative conditions (e.g., H₂O₂/Na₂WO₄), but the benzylic methyl group in the 2,4-dimethylphenyl substituent oxidizes to a carboxylic acid .

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) selectively reduces the triazole’s N=N bond, yielding dihydrotriazole intermediates .

Hydrolysis and Stability

The carboxamide group undergoes pH-dependent hydrolysis:

  • Acidic Conditions : Cleavage to carboxylic acid and ammonia.

  • Basic Conditions : Stable up to pH 10; degradation observed at pH >12 .

Thermal Stability :

  • Decomposition onset at 220°C (TGA), with a melting point of 198–202°C (DSC).

Metal Coordination

The triazole’s nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic applications:

  • Cu(II) Complex : Exhibits enhanced antifungal activity compared to the free ligand .

  • Stoichiometry : Typically 1:2 (metal:ligand) as confirmed by X-ray crystallography .

Functionalization of Aromatic Substituents

  • 3-Fluorophenyl Ring : Participates in Suzuki-Miyaura cross-coupling with arylboronic acids, enabling diversification of the aryl group .

  • 2,4-Dimethylphenyl Group : Friedel-Crafts alkylation introduces bulky substituents to modulate steric effects.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the triazole and adjacent carbonyl groups, forming tricyclic derivatives. Quantum yield: 0.18 ± 0.02 (λ = 254 nm).

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Variations

The following compounds share the 1,2,3-triazole-4-carboxamide scaffold but differ in substituents, leading to variations in physicochemical and pharmacological properties:

Compound Name Structural Features Molecular Weight (g/mol) Key Substituents Biological Activity/Notes Reference
Target Compound 5-amino-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 424.44 (2,4-dimethylphenyl)carbamoylmethyl, 3-fluorophenyl Hypothesized to exhibit enhanced metabolic stability due to triazole core
5-amino-1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-fluorophenyl)triazole-4-carboxamide Oxazole ring replaces carbamoylmethyl group; 2-fluorophenyl substituent 450.47 Oxazolylmethyl, 2-fluorophenyl Increased lipophilicity from oxazole may alter pharmacokinetics
5-amino-1-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Chlorobenzyl group at position 1; 3-fluoro-4-methylphenyl substituent 403.84 2-chlorobenzyl, 3-fluoro-4-methylphenyl Chlorine atom may enhance halogen bonding but reduce solubility
5-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide Phenyl group at position 1; trifluoromethyl substituent 400.76 Phenyl, 4-chloro-3-(trifluoromethyl)phenyl Trifluoromethyl group increases electronegativity and metabolic resistance
5-amino-N-(3-fluorophenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide Oxazolylmethyl group with 4-methylphenyl; 3-fluorophenyl substituent 448.46 Oxazolylmethyl, 3-fluorophenyl Similar to target compound but with oxazole-induced steric effects

Physicochemical Properties and Pharmacokinetic Insights

  • Metabolic Stability : The trifluoromethyl group in and the triazole core in the target compound confer resistance to cytochrome P450-mediated metabolism, as seen in related triazole derivatives .
  • Solubility : Chlorine and methyl groups (e.g., ) reduce aqueous solubility, whereas the carbamoyl group in the target compound may enhance hydrogen bonding with biological targets .

Pharmacological Activity

While direct activity data for the target compound are unavailable, structurally related triazole carboxamides demonstrate diverse applications:

  • Anticancer Potential: Analogues like CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) inhibit calcium influx and exhibit cytostatic effects, though metabolites like M1 (3,5-dichloro-4-(p-chlorobenzoyl)-benzoic acid) lack activity .
  • Antimicrobial Activity : Pyrazole-triazole hybrids (e.g., ) show moderate activity against bacterial strains, suggesting the triazole-carboxamide scaffold’s versatility.

Q & A

Q. What are the key steps for synthesizing 5-amino-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis likely involves a multi-step approach:

  • Triazole core formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring, as seen in analogous triazole derivatives .
  • Substituent introduction : React the triazole intermediate with 2,4-dimethylphenyl isocyanide to form the carbamoylmethyl group, followed by coupling with 3-fluoroaniline via EDC/HOBt-mediated amidation to attach the 3-fluorophenyl carboxamide .
  • Purification : Employ column chromatography and recrystallization for high-purity yields.

Q. What are the compound’s critical physicochemical properties, and how can its low aqueous solubility be addressed?

  • Molecular weight : ~425 g/mol (estimated from structural analogs) .
  • Solubility : Likely low due to hydrophobic aromatic substituents. Strategies to improve solubility include:
  • Structural modification : Introduce polar groups (e.g., hydroxyl, amine) while preserving activity .
  • Formulation : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoemulsion systems for in vitro assays .

Q. How can researchers validate the compound’s stability under experimental conditions?

  • Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation via HPLC .
  • Storage recommendations : Store in inert atmospheres (argon) at –20°C to minimize hydrolysis or oxidation.

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the compound’s enzyme inhibition (e.g., COX-2) in vitro?

  • Enzyme activity assays : Use recombinant COX-2 and a fluorogenic substrate (e.g., DCFH-DA) to measure inhibition kinetics. Include celecoxib as a positive control .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to calculate IC50 values.
  • Selectivity screening : Compare inhibition against COX-1 and other off-target enzymes (e.g., carbonic anhydrase) to assess specificity .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize bioactivity?

  • Substituent variation : Synthesize analogs with modified aryl groups (e.g., replacing 3-fluorophenyl with 4-cyanophenyl) or triazole substituents.
  • In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to COX-2 or other targets .
  • Bioassay prioritization : Screen analogs for improved potency (IC50) and solubility (logP < 3).

Q. What methodologies are recommended for assessing cellular toxicity and selectivity?

  • Cell viability assays : Use MTT or resazurin-based assays in cancer (e.g., HeLa) and normal (e.g., HEK293) cell lines to determine selectivity indices .
  • Apoptosis markers : Quantify caspase-3/7 activation via fluorogenic substrates.
  • Kinase profiling : Employ kinase inhibitor panels to identify off-target effects.

Q. How can molecular dynamics (MD) simulations elucidate the compound’s binding mechanism with target proteins?

  • Docking and MD setup : Use crystal structures of COX-2 (PDB: 3LN1) for initial docking, followed by 100-ns MD simulations in explicit solvent (e.g., GROMACS).
  • Interaction analysis : Identify key hydrogen bonds (e.g., with Arg120 or Tyr355) and hydrophobic contacts using tools like LigPlot+ .

Q. What in vivo models are suitable for evaluating therapeutic efficacy in inflammation or oncology?

  • Murine inflammation models : Induce paw edema with carrageenan and measure reduction in swelling after oral or intraperitoneal administration .
  • Xenograft studies : Implant tumor cells (e.g., HT-29) in immunodeficient mice and monitor tumor volume post-treatment.
  • PK/PD analysis : Collect plasma samples for LC-MS/MS-based quantification of compound levels and correlate with efficacy endpoints .

Key Considerations for Researchers

  • Contradictions in evidence : While triazole derivatives are reported as COX-2 inhibitors , confirm target specificity for this compound via proteome-wide screens.
  • Methodological gaps : Limited data on metabolic stability; incorporate liver microsome assays to assess CYP450-mediated degradation.

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